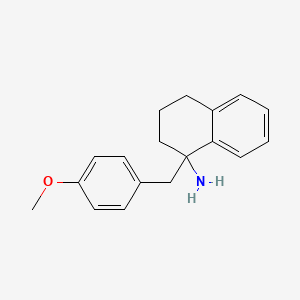
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a naphthalene ring linked to a benzene ring through an imino group, with hydroxyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol generally involves the condensation reaction between 2-naphthylamine and 2,4-dihydroxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imino linkage, resulting in the desired Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-((Naphthalen-2-ylamino)methyl)benzene-1,3-diol.
Substitution: Formation of esters or ethers depending on the substituents introduced.
科学的研究の応用
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its DNA binding and cleavage properties, making it a candidate for anticancer research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
作用機序
The mechanism of action of 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol involves its ability to form stable complexes with metal ions. These metal complexes can interact with DNA, leading to cleavage or inhibition of replication. The compound’s imino and hydroxyl groups play a crucial role in binding to the metal ions and facilitating these interactions. Additionally, the naphthalene moiety enhances the compound’s ability to intercalate into DNA strands, further contributing to its biological activity.
類似化合物との比較
- 4-((Naphthalen-1-ylimino)methyl)benzene-1,3-diol
- 4-((Naphthalen-2-ylimino)methyl)benzene-1,2-diol
- 4-((Naphthalen-2-ylimino)methyl)benzene-1,4-diol
Comparison: 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity. The presence of the naphthalene ring also contributes to its distinct photophysical properties, making it a valuable compound for various applications.
特性
CAS番号 |
83919-59-9 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
4-(naphthalen-2-yliminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H13NO2/c19-16-8-6-14(17(20)10-16)11-18-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19-20H |
InChIキー |
HNJMUNLPLGCOQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)






![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)





